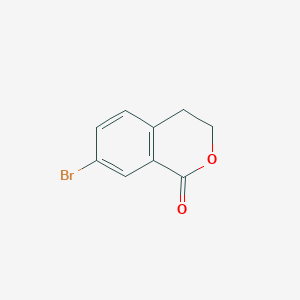
7-Bromoisochroman-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the benzopyran family It is characterized by a bromine atom attached to the 7th position of the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisochroman-1-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydro-1H-2-benzopyran-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromoisochroman-1-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
7-Bromo-3,4-dihydro-1H-2-benzopyran-4-one: Similar structure but with a different position of the carbonyl group.
3,4-Dihydro-1H-2-benzopyran-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one: Contains a hydroxyl group and a methyl group, leading to unique properties.
Uniqueness: The bromine atom enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
7-bromo-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOJTCNFNGBLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394180-31-4 |
Source


|
| Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
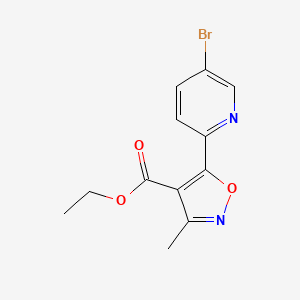
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
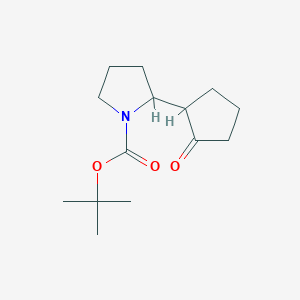
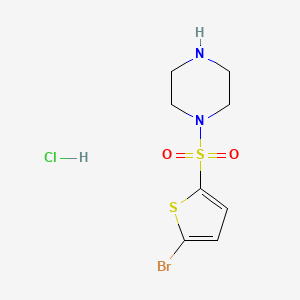
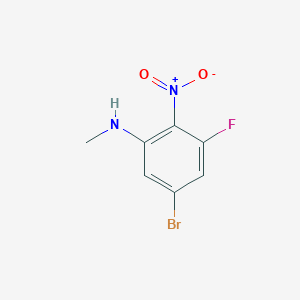

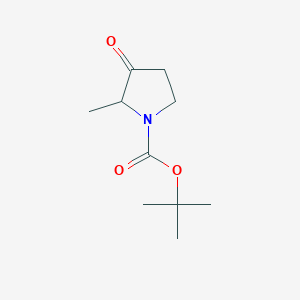
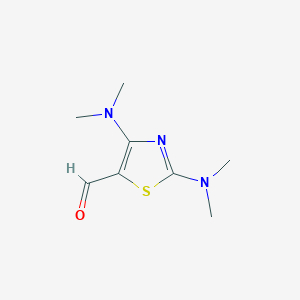
![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)




